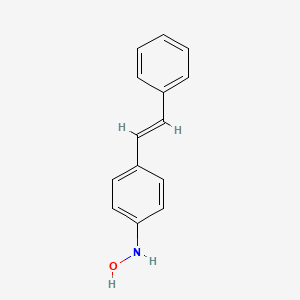

trans-N-Hydroxy-4-aminostilbene

Description

Structure

3D Structure

Properties

CAS No. |

53819-95-7 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |

InChI |

InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |

InChI Key |

NERSJRGIHYMPEP-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Trans N Hydroxy 4 Aminostilbene

Established Synthetic Routes for N-Hydroxy-4-aminostilbene and its Precursors

The synthesis of N-Hydroxy-4-aminostilbene typically involves a multi-step process, beginning with the formation of a stilbene (B7821643) backbone, followed by modifications to introduce the requisite amino and hydroxylamino functionalities.

Wittig Reaction Methodologies

The Wittig reaction is a cornerstone in the synthesis of stilbenes and their precursors, offering a versatile method for forming the characteristic carbon-carbon double bond. wiley-vch.dethermofisher.com This reaction involves the interaction of an aldehyde or ketone with a phosphonium (B103445) ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. thermofisher.comwikipedia.org

A common strategy for synthesizing the stilbene core of N-Hydroxy-4-aminostilbene begins with the preparation of a substituted phosphonium salt. For instance, (4-nitrobenzyl)triphenylphosphonium bromide can be synthesized from 4-nitrobenzyl bromide. nih.gov This phosphonium salt is then reacted with an appropriate benzaldehyde (B42025) in the presence of a base to form the corresponding nitrostilbene. The Wittig reaction is advantageous as it often proceeds with high stereoselectivity, favoring the formation of the trans-isomer, which is typically less soluble in the reaction solvent and may precipitate out, simplifying purification. wiley-vch.de The reaction is also not sensitive to atmospheric oxygen, which allows for simpler experimental setups. wiley-vch.de

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is also frequently employed. wiley-vch.de The HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and basic than the phosphonium ylides used in the traditional Wittig reaction. wiley-vch.de This method often leads to the predominant formation of the E-alkene (trans-isomer). wiley-vch.de

| Reaction | Key Reagents | Primary Product | Advantages |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Alkene, Triphenylphosphine oxide | Versatile, often trans-selective, not oxygen-sensitive. wiley-vch.de |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate-stabilized carbanion | Predominantly E-alkene (trans) | More nucleophilic reagent, by-product is easily removed. wiley-vch.de |

Reduction Reactions for Amino and Hydroxyamino Compounds

Following the successful synthesis of the nitrostilbene precursor, the next crucial step is the reduction of the nitro group to form the corresponding amino and hydroxylamino derivatives. A variety of reducing agents and methodologies have been developed for this purpose, with a focus on achieving high selectivity. researchgate.net

The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis. psu.edu Common methods include the use of metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or metals like iron (Fe) or zinc (Zn) in acidic conditions. mdpi.com For example, the reduction of 4-nitrostilbene (B156276) to 4-aminostilbene (B1224771) can be achieved using stannous chloride (SnCl₂) or through catalytic hydrogenation. nih.gov

The synthesis of N-hydroxy-4-aminostilbene requires a more controlled partial reduction of the nitro group. The selective reduction of nitroarenes to N-arylhydroxylamines can be accomplished using specific reagents and conditions. researchgate.net For instance, zinc dust in a CO₂/H₂O system has been shown to reduce nitroarenes to the corresponding N-arylhydroxylamines with high selectivity. researchgate.net Other methods involve the use of reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. semanticscholar.org It is important to carefully control the reaction conditions to prevent over-reduction to the amine.

Preparation of N-Acyl Derivatives

To further investigate the structure-activity relationship of N-hydroxy-4-aminostilbene, N-acyl derivatives are often synthesized. These derivatives can be prepared by the acylation of N-hydroxy-4-aminostilbene or its amino precursor. The acylation of an amine or a hydroxylamine (B1172632) typically involves the reaction with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

For example, the N-formyl, N-acetyl, and N-propionyl derivatives of N-hydroxy-trans-4-aminostilbene (N-OH-AS) have been synthesized to study their biological properties. nih.gov The synthesis of these N-acyl derivatives allows for the exploration of how different acyl groups influence the compound's activity. nih.gov The preparation of these derivatives is a standard procedure in medicinal chemistry to modify the properties of a lead compound.

Synthesis of Substituted trans-N-Hydroxy-4-aminostilbene Analogs

The synthesis of substituted analogs of trans-N-Hydroxy-4-aminostilbene is crucial for understanding how different functional groups on the stilbene scaffold affect its biological activity.

Introduction of Electronegative and Aliphatic Substituents

The introduction of various substituents onto the aromatic rings of the stilbene core can significantly alter the electronic and steric properties of the molecule. Electronegative substituents, such as halogens (F, Cl, Br, I), can impact the molecule's charge distribution and potential for hydrogen bonding. nih.gov The synthesis of such analogs often involves starting with appropriately substituted benzaldehydes or benzyl (B1604629) halides in the Wittig or HWE reaction. nih.govresearchgate.net

Similarly, the introduction of aliphatic substituents, such as methyl or ethyl groups, can influence the lipophilicity and steric bulk of the compound. These modifications can be achieved by using starting materials that already contain the desired aliphatic groups. The synthesis of a range of 4-arylsulfanyl-substituted kainoid analogues, for example, has been achieved through the displacement of a mesylate by various aromatic and heteroaromatic thiolates. nih.gov

| Substituent Type | Examples | Potential Effects on Molecular Properties |

|---|---|---|

| Electronegative | -F, -Cl, -Br, -NO₂ | Alters electron density, potential for hydrogen bonding, can influence metabolic stability. nih.gov |

| Aliphatic | -CH₃, -C₂H₅, -C(CH₃)₃ | Increases lipophilicity, introduces steric bulk, can affect binding to biological targets. researchgate.net |

Radiolabeled Synthesis for Mechanistic Studies

To elucidate the metabolic pathways and mechanism of action of trans-N-Hydroxy-4-aminostilbene, radiolabeled analogs are indispensable tools. clearsynth.com Deuterium (B1214612) (²H or D) is a commonly used stable isotope for labeling organic molecules. clearsynth.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which can help in identifying the rate-limiting steps of metabolic reactions. nih.gov

The synthesis of deuterium-labeled compounds can be achieved through various methods, including chemical synthesis using deuterated reagents or through hydrogen-deuterium exchange reactions. clearsynth.comresearchgate.net For example, a palladium-catalyzed H/D exchange protocol has been developed for the deuteration of N-protected amino amides. researchgate.net In the context of trans-N-Hydroxy-4-aminostilbene, deuterium could be incorporated at specific positions on the aromatic rings or the ethylenic bridge. This would allow researchers to track the molecule's fate in biological systems and understand which C-H bonds are involved in metabolic transformations. nih.gov

Chemical Modifications and Derivatization for Mechanistic Probes of trans-N-Hydroxy-4-aminostilbene

The chemical modification of trans-N-Hydroxy-4-aminostilbene is a critical area of research, primarily focused on elucidating the mechanisms of its biological activity, particularly its role in chemical carcinogenesis. By creating derivatives of the parent compound, scientists can probe the metabolic pathways and structure-activity relationships that govern its effects. These derivatives serve as molecular tools to understand enzymatic activation and the subsequent interactions with cellular macromolecules.

The primary derivatizations of trans-N-Hydroxy-4-aminostilbene for mechanistic studies involve the modification of the N-hydroxyamino group through acylation. The resulting N-acyl-N-hydroxy-trans-4-aminostilbenes are key compounds for investigating the role of metabolic activation in the carcinogenicity of aromatic amines.

A significant study in this area investigated the carcinogenicity of the N-formyl (N-OH-FAS), N-acetyl (N-OH-AAS), and N-propionyl (N-OH-PAS) derivatives of N-hydroxy-trans-4-aminostilbene in rats. nih.gov These N-acyl derivatives are considered proximate carcinogens, which can be metabolically activated to ultimate carcinogens that react with DNA. The study aimed to understand how the nature of the acyl group influences the carcinogenic potential of the parent N-hydroxyarylamine.

The research revealed that all three N-acyl derivatives were carcinogenic, inducing tumors in various organs, including the liver, mammary gland, and ear duct in female rats, and peritesticular mesothelioma, as well as tumors of the pancreas and ear duct, in male rats. nih.gov Notably, the acetyl and propionyl derivatives (N-OH-AAS and N-OH-PAS) exhibited greater carcinogenic activity in inducing mammary and ear duct tumors compared to the formyl derivative (N-OH-FAS). nih.gov Furthermore, N-OH-PAS also induced tumors of the small intestine and lung in male rats. nih.gov

These findings suggest that the metabolic activation of these N-hydroxy-N-acylaminostilbenes is a critical determinant of their carcinogenic potency. The greater carcinogenicity of the acetyl and propionyl derivatives points towards the importance of cytosolic acetyltransferases in the activation of these compounds. nih.gov These enzymes can catalyze the formation of highly reactive N-acetoxyarylamines, which can then form covalent adducts with DNA, leading to mutations and the initiation of cancer.

The use of these derivatives as mechanistic probes has provided valuable insights into the bioactivation of aromatic amines. The differential carcinogenicity of the N-acyl derivatives underscores the specificity of the enzymatic pathways involved and helps to model the metabolic fate of related environmental and industrial carcinogens.

Below is a data table summarizing the key findings from the carcinogenicity study of N-acyl derivatives of trans-N-Hydroxy-4-aminostilbene.

| Derivative | Acyl Group | Observed Tumor Sites in Female Rats | Observed Tumor Sites in Male Rats | Relative Carcinogenic Activity |

|---|---|---|---|---|

| N-OH-FAS | Formyl | Liver, Mammary Gland, Ear Duct | Peritesticular Mesothelioma, Pancreas, Ear Duct | Less active than N-OH-AAS and N-OH-PAS for mammary and ear duct tumors |

| N-OH-AAS | Acetyl | Liver, Mammary Gland, Ear Duct | Peritesticular Mesothelioma, Pancreas, Ear Duct | More active than N-OH-FAS for mammary and ear duct tumors |

| N-OH-PAS | Propionyl | Liver, Mammary Gland, Ear Duct | Peritesticular Mesothelioma, Pancreas, Ear Duct, Small Intestine, Lung | More active than N-OH-FAS for mammary and ear duct tumors |

Beyond acylation, other derivatizations of the broader aminostilbene (B8328778) scaffold have been explored for different mechanistic purposes. For instance, the introduction of N-phenyl substituents on 4-aminostilbene has been shown to enhance fluorescence quantum yields. ntu.edu.tw While not directly involving the N-hydroxy moiety, this highlights how modifications of the amino group can be used to develop fluorescent probes, potentially for tracking the distribution and interaction of these molecules within biological systems.

Metabolic Activation and Biotransformation Pathways of Trans N Hydroxy 4 Aminostilbene

N-Hydroxylation as a Prerequisite for Metabolic Activation

The initial and rate-limiting step in the metabolic activation of many aromatic amines, including trans-4-aminostilbene, is N-hydroxylation. This crucial enzymatic reaction introduces a hydroxyl group to the nitrogen atom of the amino group, converting the parent amine into its N-hydroxy metabolite, trans-N-hydroxy-4-aminostilbene. This conversion is a prerequisite for subsequent conjugation reactions that lead to the formation of electrophilic reactants capable of interacting with cellular macromolecules.

The primary site for the N-hydroxylation of aromatic amines is the liver, specifically within the microsomal fraction of hepatocytes. nih.gov Hepatic microsomal enzyme systems contain a high concentration of the enzymes responsible for this biotransformation. nih.gov For arylamines, this metabolic activation is a critical step. nih.gov The process is dependent on cofactors such as NADPH and molecular oxygen, which are essential for the function of the microsomal enzymes. nih.gov Research has shown that liver microsomes are effective in catalyzing the N-hydroxylation of various aromatic amines, underscoring the central role of the liver in the metabolic activation of these compounds. nih.govnih.gov

The key enzymes within the hepatic microsomal system responsible for N-hydroxylation are the Cytochrome P450 (CYP) monooxygenases. nih.gov The CYP superfamily is a diverse group of heme-containing enzymes that catalyze the oxidation of a wide variety of xenobiotics, including drugs and carcinogens. nih.gov While multiple CYP isoforms can contribute to the metabolism of aromatic amines, specific isoforms exhibit higher catalytic activity towards N-hydroxylation. For instance, studies on analogous compounds like 4-aminobiphenyl (B23562) have identified CYP1A2 and CYP2E1 as major enzymes involved in its N-hydroxylation. nih.govnih.gov The involvement of specific P450s, such as CYP2C19, CYP3A4, and CYP2D6, has also been noted in the metabolism of other structurally related compounds. nih.gov The differential expression and activity of these CYP enzymes among individuals can contribute to variations in the metabolic activation of aminostilbenes.

Table 1: Key Enzymes in the Metabolic Activation of Aminostilbene (B8328778) Derivatives

| Enzyme Family | Specific Enzyme (Isoform) | Role in Metabolism |

| Cytochrome P450 | CYP1A2, CYP2E1, CYP2C19, CYP3A4, CYP2D6 | N-hydroxylation |

| N-acetyltransferases | NAT1, NAT2 | N-acetylation and O-acetylation |

| Sulfotransferases | SULTs | O-sulfonation |

| UDP-glucuronosyltransferases | UGTs | N-glucuronidation and O-glucuronidation |

Conjugation Reactions Leading to Reactive Intermediates

Following N-hydroxylation, trans-N-hydroxy-4-aminostilbene can undergo several phase II conjugation reactions. While these pathways often lead to detoxification and excretion, in the case of N-hydroxy arylamines, they can result in the formation of unstable and highly reactive electrophilic intermediates. These intermediates are the ultimate carcinogenic species that can form adducts with cellular macromolecules like DNA.

N-acetyltransferases (NATs) are a family of enzymes that play a dual role in the metabolism of aromatic amines. nih.gov They can catalyze the N-acetylation of the parent amine, which is generally a detoxification step. However, NATs can also catalyze the O-acetylation of the N-hydroxy metabolite. nih.gov This O-acetylation of trans-N-hydroxy-4-aminostilbene would produce a highly reactive N-acetoxy ester. This ester is unstable and can spontaneously break down to form a nitrenium ion, a potent electrophile. The expression of NAT enzymes, such as NAT1 and NAT2, can vary among tissues and individuals, influencing the balance between detoxification and activation pathways. nih.govnih.gov

Sulfonation is another critical conjugation pathway in the metabolic activation of N-hydroxy arylamines. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of trans-N-hydroxy-4-aminostilbene. nih.govnih.govnih.gov This process results in the formation of a labile sulfate (B86663) ester. Similar to the acetoxy ester, this sulfate conjugate is highly unstable and readily undergoes heterolytic cleavage to generate a reactive nitrenium ion. nih.gov The activity of SULTs is dependent on the availability of PAPS. nih.govnih.gov Studies have shown that PAPS-dependent sulfonation of N-hydroxy arylamines is a significant pathway for their bioactivation in human liver cytosol. nih.gov

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of many xenobiotics. nih.gov In the context of trans-4-aminostilbene metabolism, both the parent amine and its N-hydroxy metabolite can be substrates for glucuronidation. nih.gov The addition of a glucuronic acid moiety increases the water solubility of the compound, facilitating its excretion. While N-glucuronidation of the parent amine is a detoxification step, the N-glucuronide of N-hydroxy-4-aminostilbene can be unstable under acidic conditions, such as those found in urine, and may hydrolyze back to the reactive N-hydroxy metabolite. nih.gov The rate of glucuronidation can vary depending on the specific substrate, with studies on analogous compounds showing that N-hydroxy-N-acetyl-4-aminobiphenyl is glucuronidated more rapidly than N-hydroxy-4-aminobiphenyl. nih.gov

Formation of Electrophilic Metabolites

The conversion of trans-N-Hydroxy-4-aminostilbene into DNA-reactive species is a pivotal event in its mode of action. This process is characterized by the formation of unstable, highly electrophilic intermediates that readily attack nucleophilic sites on DNA bases.

Generation of Nitrenium Ions

A key electrophilic metabolite in the bioactivation of many N-hydroxyarylamines is the nitrenium ion. nih.gov These species are nitrogen-based cations with a lone pair of electrons and a positive charge, making them potent electrophiles. nih.gov The formation of a nitrenium ion from trans-N-Hydroxy-4-aminostilbene is facilitated by the enzymatic or spontaneous heterolytic cleavage of the N-O bond of its esterified derivatives. nih.gov

The generation of the nitrenium ion is a critical step, as this highly reactive species can then engage in electrophilic aromatic substitution reactions with the nucleophilic centers in DNA. nih.gov The stability of the resulting nitrenium ion is a significant determinant of its reactivity and, consequently, its mutagenic potential. Factors that delocalize the positive charge, such as the stilbene (B7821643) backbone, can influence the ion's stability and its subsequent reactions with biological macromolecules.

Reactive Esters as Precursors to DNA-Reactive Species

The hydroxylamino group of trans-N-Hydroxy-4-aminostilbene is a poor leaving group. For the generation of a nitrenium ion or for direct nucleophilic attack, this group must be converted into a better leaving group. This is primarily achieved through enzymatic esterification, a crucial step in the metabolic activation cascade.

Phase II metabolizing enzymes, such as sulfotransferases (SULTs) and N-acetyltransferases (NATs), catalyze the formation of reactive esters. oup.compharmgkb.org SULTs transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamino moiety, forming an unstable sulfonyloxy ester. oup.com Similarly, NATs can catalyze the O-acetylation of N-hydroxyarylamines, producing an acetoxy ester. pharmgkb.org

These esters, such as N-sulfonyloxy-4-aminostilbene or N-acetoxy-4-aminostilbene, are significantly more reactive than the parent N-hydroxy compound. The esterified group is a much better leaving group, facilitating the heterolytic cleavage of the N-O bond to generate the highly electrophilic nitrenium ion. Alternatively, the carbon atom attached to the nitrogen can be subject to direct nucleophilic attack (SN2 reaction) by cellular nucleophiles, including DNA. The primary products of these reactions are covalent DNA adducts, particularly at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. nih.gov The formation of these adducts can lead to mutations during DNA replication, a key initiating event in chemical carcinogenesis.

Influence of Chemical Substituents on Metabolic Profile and Reaction Kinetics

The metabolic activation of trans-N-Hydroxy-4-aminostilbene and its subsequent reactivity are profoundly influenced by the presence of chemical substituents on the stilbene ring system. These substituents can alter the electronic properties and steric profile of the molecule, thereby affecting the rates of enzymatic reactions and the stability of reactive intermediates.

The nature of the substituent can impact the efficiency of N-hydroxylation and subsequent O-esterification reactions. For instance, electron-donating groups can increase the electron density on the nitrogen atom, potentially influencing the kinetics of enzymatic reactions. Conversely, electron-withdrawing groups can decrease the electron density. The lipophilicity of the molecule, which can be modified by substituents, has also been shown to affect the rate of acetylation by bacterial N-acetyltransferases, with increased lipophilicity correlating with a higher rate of reaction. nih.gov

The stability of the ultimate carcinogenic species, the nitrenium ion, is also highly dependent on the nature and position of substituents. Substituents that can delocalize the positive charge through resonance or inductive effects can stabilize the nitrenium ion, potentially altering its reactivity and the spectrum of DNA adducts formed.

While specific kinetic data for the enzymatic reactions of substituted trans-N-Hydroxy-4-aminostilbene are not extensively available, studies on related N-hydroxyarylamines provide valuable insights into these structure-activity relationships. The following tables present illustrative kinetic data for human N-acetyltransferase 2 (NAT2) and sulfotransferases (SULTs) with various N-hydroxyarylamine substrates. This data demonstrates how enzymatic activity can vary depending on the structure of the substrate, providing a framework for understanding how substituents on the trans-4-aminostilbene scaffold might modulate its metabolic activation.

Table 1: Illustrative Kinetic Parameters of Human N-Acetyltransferase 2 (NAT2) with Various N-Hydroxyarylamine Substrates

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |

| N-Hydroxy-2-aminofluorene | 180 ± 30 | 1.83 ± 0.11 | pharmgkb.org |

| N-Hydroxy-4-aminobiphenyl | 370 ± 50 | 0.98 ± 0.06 | pharmgkb.org |

This table is for illustrative purposes and shows kinetic data for related N-hydroxyarylamines to demonstrate the principles of enzymatic activity. Data for trans-N-Hydroxy-4-aminostilbene is not specified in the provided search results.

Table 2: Illustrative Sulfotransferase (SULT) Activity with Various N-Hydroxyarylamine Substrates in Human Liver Cytosol

| Substrate | Relative Activity (%) | Reference |

| N-Hydroxy-2-aminofluorene | 100 | nih.gov |

| N-Hydroxy-2-acetylaminofluorene | 115 | nih.gov |

| N-Hydroxy-4,4'-methylene-bis(2-chloroaniline) | 55 | nih.gov |

This table is for illustrative purposes and shows relative sulfotransferase activity for related N-hydroxyarylamines to demonstrate the principles of enzymatic activity. Specific activity values for trans-N-Hydroxy-4-aminostilbene are not specified in the provided search results.

The rate of DNA adduct formation is the ultimate determinant of the genotoxic potential of trans-N-Hydroxy-4-aminostilbene. This rate is a function of both the efficiency of metabolic activation and the inherent reactivity of the electrophilic species with DNA. Studies with related compounds like 4-aminobiphenyl have allowed for the quantitative analysis of DNA adducts, providing a benchmark for the levels of DNA damage that can be induced. nih.gov It is expected that substituents on the trans-N-Hydroxy-4-aminostilbene molecule would similarly modulate the levels of DNA adduct formation.

Molecular Mechanisms of Interaction and Biological Activity

Formation and Characterization of DNA Adducts

The formation of DNA adducts by reactive metabolites is a critical step in the initiation of chemical carcinogenesis. For aminostilbene (B8328778) derivatives, metabolic activation to N-hydroxy intermediates is a key pathway leading to the generation of electrophilic species that can covalently bind to nucleophilic sites on DNA.

Research has shown that reactive metabolites of aminostilbenes, such as esters of N-hydroxy-N-acetylaminostilbene, react with several nucleophilic centers within DNA. In vitro studies have demonstrated reactions with guanosine (B1672433), adenosine (B11128), and cytidine, leading to a variety of reaction products. nih.gov In vivo studies in rats administered the precarcinogen trans-4-dimethylaminostilbene have confirmed the formation of adducts with these nucleosides. nih.gov

The primary sites of adduction on the DNA bases are critical for understanding the mutagenic potential of a compound. While direct studies on trans-N-Hydroxy-4-aminostilbene are specific, the patterns observed for closely related aminostilbene metabolites indicate that the exocyclic amino groups and nitrogen atoms within the heterocyclic rings of the purine (B94841) and pyrimidine (B1678525) bases are the main targets.

| Nucleobase | Identified Nucleophilic Sites for Aminostilbene Metabolites |

| Guanine (B1146940) | C-8, N1, N3, N7 |

| Adenosine | N1, N6 |

| Cytidine | N3 |

This table summarizes the potential nucleophilic sites in DNA that are targets for reactive metabolites of aminostilbenes, based on in vitro and in vivo studies of related compounds. nih.gov

The covalent binding of trans-N-Hydroxy-4-aminostilbene to nucleic acids is thought to proceed through the formation of a more reactive electrophile. The N-hydroxy group can be further activated, for instance, by esterification (e.g., acetylation or sulfation), to form a good leaving group. The departure of this leaving group generates a highly reactive nitrenium ion or a related species. This electrophilic intermediate then attacks the electron-rich, nucleophilic sites on the DNA bases, forming a stable, covalent adduct. nih.gov

The pattern of adducts formed in vivo can be complex, suggesting that multiple reactive metabolites may be involved. nih.gov The qualitative and quantitative differences between adduct patterns from in vitro experiments with activated hydroxamic acids and those found in vivo suggest that other reactive metabolites, beyond simple hydroxamic acid esters, may contribute to the binding to nucleic acids in a biological system. nih.gov

Studies on adduct formation with aminostilbene derivatives have been conducted in various research models. In female Wistar rats treated with trans-4-dimethylaminostilbene, binding to both RNA and DNA was observed in several tissues, with the highest levels found in the liver. nih.gov The pattern of adducts was qualitatively similar across different tissues, including the liver, glandular stomach, lung, and kidney. nih.gov

An important finding from these in vivo studies is the persistence of DNA-bound metabolites. In non-target tissues like the liver and kidney, the half-lives of these adducts were found to be 34 and 60 days, respectively. nih.gov Some of the major adducts in the liver showed no signs of elimination within a four-week period, indicating that DNA repair mechanisms may be inefficient at removing these particular lesions. nih.gov This persistence of DNA adducts is a crucial factor in the long-term risk of mutation and cancer initiation.

| Research Model | Key Findings on Aminostilbene Derivative Adduct Formation |

| Female Wistar Rats | - Highest binding to RNA and DNA in the liver. nih.gov - Qualitatively similar adduct patterns in liver, glandular stomach, lung, and kidney. nih.gov - Persistent DNA adducts in liver and kidney with long half-lives. nih.gov |

| In Vitro (Yeast RNA) | - Reaction with N-acetoxy-N-acetylaminostilbene shows different adduct patterns compared to in vivo rat liver RNA. nih.gov |

This table presents key findings from in vitro and in vivo studies on DNA adduct formation by aminostilbene derivatives.

Enzymatic Interactions and Modulation

The biological activity of trans-N-Hydroxy-4-aminostilbene is not only defined by its direct reactions with DNA but also by its interactions with key enzymes involved in its metabolism and in the cellular response to DNA damage.

Arylamine N-acetyltransferases (NATs) are enzymes that play a dual role in the metabolism of arylamines. They can detoxify arylamines through N-acetylation but can also activate N-arylhydroxylamines through O-acetylation. nih.gov N-(aryl)acetohydroxamic acids, which are structurally related to trans-N-Hydroxy-4-aminostilbene, are known to cause irreversible inactivation of NATs. nih.gov

The mechanism of this inactivation involves the deacetylation of the hydroxamic acid to produce an N-hydroxylamine. nih.gov This intermediate can then be oxidized to a nitroso species, which is highly reactive. nih.gov This nitroso compound can then covalently modify the enzyme, with studies on other N-hydroxy arylamine derivatives identifying the cysteine residue at position 68 (Cys68) in the active site of NATs as a primary target, forming a sulfinamide adduct. nih.gov This modification leads to the irreversible inactivation of the enzyme. The susceptibility of different NAT isoenzymes to this inactivation can vary, partly due to differences in the stability of their acetylated forms. nih.gov

The presence of bulky DNA adducts, such as those formed by trans-N-Hydroxy-4-aminostilbene, can pose a significant block to the process of DNA replication by the cell's main replicative DNA polymerases. nih.gov To overcome such blocks and prevent the collapse of the replication fork, which can lead to more severe DNA damage like double-strand breaks, cells employ a specialized mechanism known as translesion synthesis (TLS). nih.gov

TLS is carried out by a set of specialized DNA polymerases that have a more open active site, allowing them to accommodate bulky lesions that would otherwise halt replication. nih.govnih.gov These polymerases can insert a nucleotide opposite the damaged base, allowing replication to continue. However, TLS polymerases often lack the proofreading activity of replicative polymerases, which means this process can be error-prone, potentially introducing mutations into the DNA sequence. nih.gov For some types of adducts, a sequential action of two different TLS polymerases may be required for efficient and error-free bypass, with one polymerase inserting the nucleotide opposite the lesion and another extending the DNA strand from that point. nih.gov

Molecular Pathways of Genotoxicity Induction

The genotoxicity of aminostilbenes is linked to their metabolic activation into reactive intermediates capable of damaging genetic material. The N-hydroxy derivative is a critical proximate metabolite in this process.

The mutagenic potential of 4-aminostilbene (B1224771) and its derivatives has been demonstrated in bacterial reverse mutation assays, commonly using Salmonella typhimurium strains. The parent compound, 4-aminostilbene, requires metabolic activation to exert its mutagenic effects. This activation is typically achieved in vitro by adding a mammalian liver homogenate, known as S9 mix, to the assay. nih.gov

The metabolic pathway leading to mutagenicity involves the oxidation of the amino group to form the proximate mutagen, trans-N-Hydroxy-4-aminostilbene. This hydroxylamine (B1172632) derivative is believed to be a shared intermediate for both 4-aminostilbenes (via oxidation) and 4-nitrostilbenes (via reduction). umich.edu This N-hydroxy metabolite can then be further activated to a highly reactive electrophilic species, the nitrenium ion. This ultimate mutagen is capable of forming covalent adducts with DNA, leading to mutations.

Studies using Salmonella strains TA98 and TA100 have shown that the mutagenic potency of 4-aminostilbene derivatives is influenced by the electronic properties of substituents on the molecule. There is a strong trend of increasing mutagenicity with an increase in the electron-withdrawing capability of the substituent. nih.gov This effect is correlated with Hammett sigma+ values, indicating that electronic effects play a significant role in the stability and reactivity of the mutagenic intermediates. nih.gov The size of substituents also matters; in studies with 4'-alkyl-substituted 4-aminostilbenes, smaller alkyl groups like methyl and ethyl resulted in maximum mutagenic activity in the presence of S9 mix, while bulkier groups tended to reduce the mutagenic potential. nih.gov

**Table 1: Factors Influencing Mutagenicity of 4-Aminostilbene Derivatives in *Salmonella***

| Factor | Observation | Reference |

|---|---|---|

| Metabolic Activation | Required for mutagenicity of 4-aminostilbene; mediated by S9 mix. | nih.gov |

| Key Intermediate | N-hydroxy-4-aminostilbene is a proximate mutagen. | umich.edu |

| Ultimate Mutagen | A reactive nitrenium ion is formed, which binds to DNA. | umich.edu |

| Electronic Effects | Electron-withdrawing substituents increase mutagenic activity. | nih.gov |

| Steric Effects | Bulky alkyl substituents tend to decrease mutagenic activity. | nih.gov |

The genotoxic activity of 4-aminostilbene derivatives extends beyond point mutations to include larger-scale genetic damage such as chromosomal aberrations. The ability of these compounds to induce such damage has been confirmed in in vivo studies using animal models.

In one key study, the in vivo genotoxicity of a series of 4-aminostilbene derivatives was assessed by measuring chromosomal aberrations in the bone-marrow cells of mice following intraperitoneal administration. nih.gov The results demonstrated that these compounds are capable of causing significant clastogenic effects in vivo. Interestingly, the structure-activity relationships observed for chromosomal aberrations differed from those for mutagenicity in Salmonella. For instance, 3'-substituted 4-aminostilbenes were found to be substantially more genotoxic in vivo than their corresponding 4'-substituted isomers, a finding not predicted by the in vitro results. nih.gov Furthermore, 4-aminostilbene itself was the most genotoxic compound in the series in vivo. nih.gov

The carcinogenicity of N-acyl derivatives of trans-N-Hydroxy-4-aminostilbene in rats further supports its potent genotoxic nature. nih.gov The induction of tumors in various organs, including the liver, mammary gland, and ear duct, is a biological manifestation of permanent genetic damage, which can arise from events like chromosomal aberrations. nih.gov

Estrogenic Activity and Receptor Binding Mechanisms of Stilbene (B7821643) Derivatives

Certain stilbene derivatives, including those with amino and hydroxyl substitutions, can mimic the effects of estrogen by interacting with estrogen receptors (ERs).

The ability of a stilbene derivative to elicit an estrogenic response is highly dependent on its molecular structure. Research has identified several key features that are essential for significant estrogenic activity. jst.go.jpsemanticscholar.org

The primary requirements for maximal activity include:

A p-Hydroxyl Group : A hydroxyl group on one of the phenyl rings (the A-ring) is considered a critical feature for binding to the estrogen receptor and initiating a response. semanticscholar.orgmdpi.com

The Stilbene Core : The core structure, consisting of two phenyl rings connected by a vinyl linkage, is essential. jst.go.jpresearchgate.net This provides the necessary scaffold that mimics the shape of steroidal estrogens like estradiol.

A Second Phenyl Ring : The presence of the second phenyl ring (the B-ring) is required for maximal activity. jst.go.jpsemanticscholar.org

In addition to these core requirements, other molecular properties can modulate the potency. A p-amino group, as seen in 4-aminostilbene, is also effective in contributing to estrogenic activity. jst.go.jpsemanticscholar.orgmdpi.com Furthermore, the hydrophobicity of the linkage between the phenyl rings can contribute to higher activity. jst.go.jpsemanticscholar.org For example, the introduction of lipophilic substituents in the vinyl chain can further enhance the estrogenic effects of stilbene derivatives. mdpi.com

Table 2: Key Structural Features for Estrogenic Activity of Stilbene Derivatives

| Structural Feature | Role in Estrogenic Activity | Reference |

|---|---|---|

| p-Hydroxyl Group (A-Ring) | Essential for receptor binding and activity. | semanticscholar.orgmdpi.com |

| Vinyl Linkage | Forms the core stilbene scaffold, mimicking steroidal estrogens. | jst.go.jpresearchgate.net |

| Second Phenyl Ring (B-Ring) | Necessary for achieving maximal estrogenic response. | jst.go.jpsemanticscholar.org |

| p-Amino Group | Can effectively substitute for the p-hydroxyl group. | mdpi.com |

| Hydrophobic/Lipophilic Groups | Can enhance the potency of the estrogenic effect. | jst.go.jpmdpi.com |

The estrogenic activity of stilbene derivatives is mediated through their direct interaction with estrogen receptors (ERα and ERβ). This interaction has been characterized using various in vitro and cellular models. Estrogen-responsive human breast cancer cell lines, such as MCF-7, are commonly used in reporter gene assays to quantify estrogenic activity. jst.go.jpresearchgate.net In these assays, the binding of an estrogenic compound to the ER triggers the transcription of a reporter gene, and the resulting signal is proportional to the compound's activity.

Binding assays, often using ER from rat uterus, are also employed to directly measure the affinity of a compound for the receptor. jst.go.jpresearchgate.net Stilbene derivatives with estrogenic properties act as agonists, meaning they bind to the ligand-binding domain (LBD) of the ER and induce a specific conformational change. nih.govnih.gov This change is crucial for the receptor's function; it promotes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins. nih.gov The resulting ER-coactivator complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating their transcription and leading to a physiological estrogenic response. nih.govnih.gov

The estrogenic activity of compounds like 4-amino-4'-hydroxystilbene has been ranked as high in such assay systems, comparable to potent synthetic estrogens. jst.go.jpsemanticscholar.orgresearchgate.net This demonstrates a direct and effective interaction with the estrogen receptor at the cellular level.

Structure Activity Relationship Sar Studies for Trans N Hydroxy 4 Aminostilbene and Its Analogs

Correlation between Substituent Electronic Effects and Metabolic Activation

The metabolic activation of trans-4-aminostilbene derivatives is a critical step in their mechanism of action and is significantly influenced by the electronic properties of substituents on the aromatic rings. nih.gov Metabolic activation is a prerequisite for the biological activity of these compounds. nih.gov

Research has demonstrated a clear correlation between the electron-withdrawing or electron-donating nature of substituents and the extent of metabolic activation. For instance, studies on 4-aminostilbene (B1224771) derivatives have shown that the presence of electron-withdrawing groups can enhance their mutagenicity. nih.gov This is attributed to the stabilization of intermediates formed during metabolic activation. The Hammett sigma (σ) values, which quantify the electronic effect of substituents, have been used to establish these correlations. A positive correlation has been observed between Hammett sigma+ values and the mutagenicity of 4-aminostilbene substituents in Salmonella strain TA98 with S9 activation, indicating that increased electron-withdrawing capability leads to greater mutagenicity. nih.gov

Conversely, electron-donating groups can also impact metabolic activation, though the effects can be more complex and context-dependent. researchgate.net These electronic influences are crucial in determining the rate and efficiency of the enzymatic reactions that convert the parent compound into reactive electrophiles capable of interacting with cellular macromolecules. libretexts.orglibretexts.org

Impact of Substituents on DNA Binding Affinity and Adduct Formation

The ultimate biological effect of many carcinogens, including aminostilbene (B8328778) derivatives, is mediated through the formation of covalent adducts with DNA. nih.govcas.cz The nature and position of substituents on the trans-N-Hydroxy-4-aminostilbene molecule play a pivotal role in both the affinity of the compound for DNA and the subsequent formation of these adducts. nih.gov

Studies have shown that carcinogenic trans-4-dimethylaminostilbene and trans-4-acetylaminostilbene bind more extensively to DNA than their less active counterparts. nih.gov This differential binding is a key determinant of their carcinogenic potential. The formation of DNA adducts is considered a crucial initiating event in chemical carcinogenesis. taylorandfrancis.com While the extent of DNA adduct formation is a significant factor, the persistence of these adducts in different tissues also plays a role in determining organ-specific carcinogenicity. nih.govwur.nl

The structural features of the substituents can influence how the molecule interacts with the DNA helix. For example, some stilbene (B7821643) derivatives have been shown to interact with DNA via groove binding. nih.govrsc.org The number of positive charges on the molecule can also significantly affect its DNA binding affinity and selectivity. rsc.org

| Compound | DNA Binding | Notes |

| trans-4-dimethylaminostilbene | High | Carcinogenic |

| trans-4-acetylaminostilbene | High | Carcinogenic |

| cis-4-acetylaminostilbene | Low | Biologically less active |

| 4-dimethylaminobibenzyl | Low | Biologically less active |

Stereochemical Influence on Biological Activity (trans vs. cis isomers)

Research has consistently shown that the trans isomer of aminostilbene derivatives is generally more biologically active and carcinogenic than the corresponding cis isomer. nih.gov For example, trans-4-dimethylaminostilbene is a known carcinogen, while its cis counterpart is considered inactive. nih.gov This difference in activity is reflected in their ability to bind to nucleic acids; the carcinogenic trans isomers show significantly higher levels of covalent binding to liver rRNA and DNA compared to the inactive cis isomers. nih.gov

A study on (±)cis-4,4'-DMAR and (±)trans-4,4'-DMAR revealed opposing genotoxic behaviors, with the cis isomer showing a significant increase in micronuclei frequency while the trans isomer did not. nih.gov This highlights the critical importance of stereoisomerism in determining the biological outcome, even with small structural differences. nih.gov The planarity and mutual position of hydroxyl groups in stilbene analogs are also decisive factors for their antioxidative activity, with trans-resveratrol being more active than its cis form. researchgate.net

SAR of N-Acyl Derivatives and their Differential Activation

The N-acyl derivatives of N-hydroxy-trans-4-aminostilbene represent an important class of compounds where the nature of the acyl group significantly modulates carcinogenic activity. nih.govfrontiersin.org The differential activation of these derivatives is a key aspect of their structure-activity relationship.

Studies investigating the carcinogenicity of N-formyl, N-acetyl, and N-propionyl derivatives of N-hydroxy-trans-4-aminostilbene have revealed that the acetyl and propionyl derivatives are more carcinogenic than the formyl derivative in both male and female rats. nih.gov These derivatives induce tumors in various organs, including the liver, mammary gland, and ear duct. nih.gov The higher carcinogenic activity of the N-acetyl and N-propionyl derivatives suggests that cytosolic acetyltransferases may play a more significant role in their metabolic activation compared to microsomal enzymes. nih.gov

| N-Acyl Derivative of N-hydroxy-trans-4-aminostilbene | Carcinogenic Activity |

| N-formyl (N-OH-FAS) | Less active |

| N-acetyl (N-OH-AAS) | More active |

| N-propionyl (N-OH-PAS) | More active |

Quantitative Structure-Activity Relationships (QSAR) in Genotoxicity

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, including genotoxicity. nih.gov For aminostilbene derivatives, QSAR models have been developed to predict their mutagenic potential based on various physicochemical and electronic parameters.

In a study of 4-aminostilbene derivatives, their mutagenicity in Salmonella strains was correlated with the Hammett sigma+ values of their substituents. nih.gov This analysis revealed a strong trend of increasing mutagenicity with an increase in the electron-withdrawing capacity of the substituent. nih.gov Hydrophobicity, another important parameter in QSAR studies, was found to have little effect on the relative mutagenicity of these stilbenes. nih.gov

However, the in vivo genotoxicity of these compounds, as measured by chromosomal aberrations, could not be correlated with electronic effects in the same way as the in vitro results. nih.gov Interestingly, it was noted that 3'-substituted 4-aminostilbenes were consistently more genotoxic in vivo than their 4'-substituted counterparts, suggesting that positional isomerism is a critical factor in their biological activity. nih.gov These QSAR studies, while complex, offer valuable insights into the structural determinants of genotoxicity for this class of compounds. frontiersin.org

Advanced Analytical Methodologies in Chemical Biology Research

Chromatographic Techniques for Metabolite and Adduct Separation

Chromatographic methods are indispensable for isolating specific analytes from complex biological matrices. The separation is crucial for accurate identification and quantification, preventing interference from other compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the separation and preliminary identification of metabolites of stilbene (B7821643) compounds. In the context of trans-4-aminostilbene metabolism, TLC has been employed to separate various reaction products. nih.gov The technique is particularly useful for screening extracts from biological samples, monitoring the progress of reactions, and isolating compounds for further analysis. rjpbcs.com

For the separation of stilbene derivatives like p-coumaric acid, trans-resveratrol, and pterostilbene, HPTLC (High-Performance Thin-Layer Chromatography) plates with silica (B1680970) gel 60 are effective. researchgate.net A developing solvent system such as n-hexane–ethyl acetate–formic acid (20:19:1, v/v) has been shown to provide good resolution. researchgate.net Visualization of the separated spots can be achieved under UV light (254 nm and 366 nm) or by using post-chromatographic derivatization with reagents like anisaldehyde, which can enhance selectivity. researchgate.net TLC can also be coupled with bioassays to screen for specific biological activities, such as genotoxicity, directly on the plate. nih.govnih.gov

Table 1: TLC Parameters for Stilbene Derivative Separation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC Silica Gel 60 F254 | researchgate.net |

| Mobile Phase | n-hexane–ethyl acetate–formic acid (20:19:1, v/v) | researchgate.net |

| Detection | UV light (254 nm, 366 nm), post-chromatographic derivatization (anisaldehyde) | researchgate.net |

| Application | Screening of bacterial cultures, food supplements, and wine for stilbenes. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the separation and quantification of stilbenes and their metabolites from various matrices. springernature.comresearchgate.net These techniques offer superior resolution, speed, and sensitivity compared to TLC.

Reversed-phase (RP) HPLC is the most common mode used for analyzing stilbene compounds. tandfonline.com A typical setup involves a C18 column and a gradient mobile phase consisting of water (often acidified with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. springernature.comtandfonline.com For instance, the separation of trans-4-Hydroxystilbene can be achieved using an acetonitrile/water/phosphoric acid mobile phase. researchgate.net For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used instead of phosphoric acid. researchgate.net

UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers even faster analysis times and greater chromatographic efficiency. nih.gov It is widely used for analyzing complex mixtures, such as stilbene extracts from grapevine canes, where it can separate compounds like piceatannol, resveratrol (B1683913), and various viniferins when coupled with Diode-Array Detection (DAD) and MS. researchgate.net The choice of detector is crucial; UV, DAD, and fluorescence detectors are commonly used for stilbenes, which often exhibit strong absorbance and natural fluorescence. researchgate.nettandfonline.com

Table 2: HPLC/UHPLC Conditions for Stilbene Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC/UHPLC | tandfonline.comnih.gov |

| Stationary Phase | C18 columns | springernature.comnih.gov |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients, often with formic acid. | researchgate.netnih.gov |

| Detection | UV, Diode-Array Detector (DAD), Fluorescence, Mass Spectrometry (MS) | tandfonline.comresearchgate.net |

| Application | Quantification of stilbenes in wine, grapes, and biological samples. Separation of chiral stilbene dimers. | springernature.comnih.gov |

Mass Spectrometry for Identification and Quantification of Metabolites and Adducts

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for the structural elucidation and sensitive quantification of metabolites and their adducts with biomolecules.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) ionization is a "hard" ionization technique that subjects analyte molecules to a high-energy electron beam. azom.com This high energy input causes extensive and reproducible fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for identification. azom.comslideshare.net

While the high degree of fragmentation can sometimes lead to the absence of a molecular ion peak, making the identification of complete unknowns challenging, it provides rich structural information. azom.com In the context of hydroxylated metabolites, such as those derived from trans-N-Hydroxy-4-aminostilbene, derivatization is often required prior to GC-MS analysis with an EI source. For example, trimethylsilyl (B98337) (TMS) derivatives of hydroxy acids can be analyzed by GC-EI-MS, where characteristic fragmentation patterns, including TMS group migrations, allow for the identification of the hydroxy acid metabolites. nih.gov EI-MS is particularly useful for distinguishing between isomers based on differences in their fragmentation pathways. acs.orgaip.org

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules, including metabolites and peptide or nucleotide adducts. nih.gov It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, preserving the molecular weight information.

When coupled with tandem mass spectrometry (MS/MS), ESI becomes an exceptionally powerful tool for both identification and quantification. In an ESI-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of an adduct) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information and allows for highly selective and sensitive quantification using methods like Multiple Reaction Monitoring (MRM). nih.gov LC-ESI-MS/MS has been successfully used to identify and quantify Michael adducts of another reactive aldehyde, 4-hydroxy-2-nonenal (HNE), with peptides like glutathione (B108866) and carnosine. nih.gov This same approach is directly applicable to the study of adducts formed by reactive metabolites of trans-N-Hydroxy-4-aminostilbene with cellular nucleophiles.

Table 3: Comparison of EI-MS and ESI-MS/MS

| Feature | Electron Impact (EI-MS) | Electrospray Ionization (ESI-MS/MS) |

|---|---|---|

| Ionization Type | Hard | Soft |

| Fragmentation | Extensive, reproducible fingerprint | Minimal in source, controlled in collision cell (MS/MS) |

| Molecular Ion | Often weak or absent | Typically strong [M+H]⁺ or [M-H]⁻ |

| Coupling | Typically Gas Chromatography (GC) | Typically Liquid Chromatography (LC) |

| Primary Application | Structural elucidation of small, volatile compounds; library matching | Analysis of polar, non-volatile, large molecules; adduct analysis; quantification |

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to elucidate the detailed molecular structure of a compound by probing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within a molecule. beilstein-journals.org For a compound like trans-N-Hydroxy-4-aminostilbene, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and information about the trans configuration of the double bond (indicated by a large coupling constant, typically >14 Hz, for the vinylic protons). ¹³C NMR would identify all unique carbon atoms, including those in the aromatic rings and the ethylenic bridge. chemicalbook.comrsc.org Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) can further establish the complete bonding framework of the molecule.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 4-Amino-4'-hydroxystilbene, shows characteristic absorption bands corresponding to O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic and vinylic groups (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings and the double bond (around 1500-1650 cm⁻¹), and C-N and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). nist.gov Similar characteristic bands would be expected for trans-N-Hydroxy-4-aminostilbene.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are also valuable for characterizing stilbene derivatives. The extended π-conjugated system of the stilbene core results in strong UV absorption. The position of the absorption maximum (λmax) is sensitive to the substituents on the aromatic rings. nih.gov Many stilbene derivatives are also highly fluorescent. The introduction of N-phenyl substituents to 4-aminostilbene (B1224771), for example, can cause a red-shift in both the absorption and fluorescence spectra and significantly enhance the fluorescence quantum yield. nih.gov These properties can be exploited for sensitive detection in chromatographic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The stilbene backbone of trans-N-Hydroxy-4-aminostilbene, with its extended system of conjugated double bonds across the two phenyl rings and the ethylene (B1197577) bridge, constitutes a significant chromophore. This conjugation is responsible for the compound's ability to absorb UV-Vis light.

The position and intensity of the absorption bands can also be influenced by the solvent polarity and pH. In the case of trans-N-Hydroxy-4-aminostilbene, the presence of the amino and N-hydroxy groups would make its UV-Vis spectrum particularly sensitive to the pH of the medium, as protonation or deprotonation of these groups would alter the electronic properties of the molecule.

Table 1: Expected UV-Vis Absorption Maxima for trans-N-Hydroxy-4-aminostilbene Based on Related Compounds

| Compound | Reported λmax (nm) | Solvent |

| trans-Stilbene (B89595) | ~295-310 nm | Various |

| trans-4-Hydroxystilbene | ~320 nm | Not specified |

| trans-Pterostilbene | 307.8 nm | Not specified |

| Expected for trans-N-Hydroxy-4-aminostilbene | > 320 nm | Polar Solvents |

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For trans-N-Hydroxy-4-aminostilbene, ¹H NMR and ¹³C NMR would provide key data for confirming its structure.

While a complete, published NMR spectrum for trans-N-Hydroxy-4-aminostilbene is not available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as trans-stilbene and its derivatives. chemicalbook.comchemicalbook.comresearchgate.net The trans configuration of the vinylic protons typically results in a characteristic coupling constant (J value) of around 15-18 Hz.

In the ¹H NMR spectrum, the protons on the aromatic rings would appear in the region of 7.0-8.0 ppm. The chemical shifts of these protons would be influenced by the positions of the amino and N-hydroxy substituents. The vinylic protons of the ethylene bridge would likely appear as doublets in the range of 6.9-7.5 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would be expected to show broad signals, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature. researchgate.netresearchgate.net

In the ¹³C NMR spectrum, the carbons of the phenyl rings would resonate in the aromatic region (110-150 ppm), with the carbons attached to the nitrogen and oxygen atoms showing shifts influenced by the electronegativity of these atoms. The vinylic carbons would be expected in the region of 120-140 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for trans-N-Hydroxy-4-aminostilbene

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | - |

| Vinylic Protons | 6.9 - 7.5 | Doublets | ~15-18 Hz |

| Amino (-NH₂) Proton | Variable (broad) | Singlet (broad) | - |

| Hydroxyl (-OH) Proton | Variable (broad) | Singlet (broad) | - |

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of trans-N-Hydroxy-4-aminostilbene would exhibit characteristic absorption bands corresponding to its various functional groups.

Based on data from related compounds, the following characteristic peaks would be expected nih.gov:

N-H stretching: The amino group (-NH₂) would likely show two bands in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (-OH) of the N-hydroxy function would present a broad band in the region of 3200-3600 cm⁻¹.

C-H stretching (aromatic and vinylic): These would appear around 3000-3100 cm⁻¹.

C=C stretching (aromatic and vinylic): These would be observed in the 1450-1650 cm⁻¹ region.

N-O stretching: The N-O bond would likely have a characteristic absorption in the fingerprint region.

C-N stretching: This would also be expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

trans-Vinylic C-H bending: A characteristic out-of-plane bending vibration for the trans-alkene is expected around 960-980 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for trans-N-Hydroxy-4-aminostilbene

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (N-hydroxy) | 3200 - 3600 (broad) | Medium |

| N-H Stretch (amino) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic/vinylic) | 3000 - 3100 | Medium-Weak |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C=C Stretch (vinylic) | ~1650 | Medium-Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| trans C-H Bend (out-of-plane) | 960 - 980 | Strong |

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Radiolabeling and Scintillation Counting for Metabolic Studies

Radiolabeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. In the context of trans-N-Hydroxy-4-aminostilbene, introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule allows for the tracking of its absorption, distribution, metabolism, and excretion. Scintillation counting is then employed to quantify the amount of radioactivity in various biological samples (e.g., tissues, urine, feces), thereby providing a quantitative measure of the compound and its metabolites.

Studies on related aminostilbene (B8328778) derivatives have utilized this methodology to understand their metabolic pathways. For example, research involving the oral administration of [³H]-trans-4-dimethylaminostilbene and [³H]-trans-4-acetylaminostilbene to rats has been conducted. nih.gov In these studies, the distribution of radioactivity was measured in various tissues, including the liver, kidney, and lung, as well as in target tissues for toxicity and carcinogenicity. nih.gov This approach helps to determine the extent of binding of reactive metabolites to macromolecules like proteins, RNA, and DNA. nih.gov

The general procedure for such a study would involve:

Synthesis of the radiolabeled compound: A radioactive isotope is incorporated into the structure of trans-N-Hydroxy-4-aminostilbene.

Administration to a biological system: The radiolabeled compound is administered to a test animal, typically via oral gavage or injection.

Sample collection: At various time points, biological samples such as blood, urine, feces, and tissues are collected.

Sample processing: Tissues may be homogenized, and extracts prepared to separate metabolites.

Scintillation counting: The amount of radioactivity in each sample is quantified using a liquid scintillation counter. This provides data on the concentration of the parent compound and its metabolites in different biological compartments over time.

This technique is crucial for determining the pharmacokinetic profile of the compound and identifying key metabolic organs.

Detection and Quantification of DNA Adducts (e.g., ³²P-Postlabeling)

The formation of DNA adducts, which are segments of DNA that are covalently bonded to a chemical, is a critical step in the initiation of chemical carcinogenesis. The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, even when they are present at very low levels (as low as one adduct in 10⁹-10¹⁰ normal nucleotides). nih.govspringernature.com This technique does not require the test chemical to be radioactive. nih.govspringernature.com

The ³²P-postlabeling method has been applied to study the DNA adducts formed from metabolites of various aromatic amines and amides, which are structurally related to trans-N-Hydroxy-4-aminostilbene. The general steps of the ³²P-postlabeling assay are as follows nih.govspringernature.comnih.gov:

DNA Isolation and Digestion: DNA is isolated from tissues of interest (e.g., liver) that have been exposed to the chemical. The DNA is then enzymatically digested into its constituent deoxyribonucleoside 3'-monophosphates.

Adduct Enrichment: The DNA adducts are often enriched to increase the sensitivity of the assay.

³²P-Labeling: The adducted nucleotides are then radiolabeled by transferring a ³²P-labeled phosphate (B84403) group from [γ-³²P]ATP. This reaction is catalyzed by the enzyme T4 polynucleotide kinase.

Chromatographic Separation: The ³²P-labeled DNA adducts are separated from the normal, unlabeled nucleotides using chromatographic techniques, such as multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography and quantified by measuring their radioactivity.

Research on the metabolites of trans-4-aminostilbene has shown that reactive intermediates, such as esters of N-hydroxy-N-acetylaminostilbene, can react with DNA bases like guanosine (B1672433) and adenosine (B11128) to form various adducts. The ³²P-postlabeling technique has been instrumental in identifying and characterizing these adducts, providing insights into the mechanisms of genotoxicity of aminostilbene derivatives. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modeling the molecular properties of trans-N-Hydroxy-4-aminostilbene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. It is employed to predict the ground-state geometry, electronic properties, and vibrational frequencies of stilbene (B7821643) derivatives. For a molecule like trans-N-Hydroxy-4-aminostilbene, DFT can elucidate how the N-hydroxy and amino groups influence the planarity and conjugation of the stilbene backbone.

Time-Dependent DFT (TDDFT) is an extension of DFT used to study excited-state properties. It is particularly useful for understanding the photochemical behavior of stilbenes, such as their absorption and fluorescence spectra. TDDFT calculations can predict the energies of electronic transitions, helping to interpret experimental spectra and characterize the nature of the excited states (e.g., whether they have charge-transfer character). In studies of related trans-4-aminostilbene derivatives, computational methods have been used to analyze the structure and charge-transfer nature of the fluorescent excited state. nih.gov

Semiempirical quantum mechanical methods offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger molecules or high-throughput screening. nih.gov These methods use parameters derived from experimental data to simplify calculations. Modern semiempirical methods have shown considerable promise as universal "force fields" for modeling drug-like molecules. nih.gov

Methods such as GFN-xTB, PM7, and ODM2 are capable of modeling a wide range of molecular properties, including conformational energies and electronic excitations. nih.gov For trans-N-Hydroxy-4-aminostilbene, these methods could be used to rapidly screen for stable conformers and predict their electronic absorption spectra, providing initial insights before more rigorous calculations are performed. The performance of various semiempirical models for tasks relevant to drug discovery has been extensively benchmarked, with hybrid quantum mechanical/machine learning potentials appearing particularly robust. nih.gov

Table 1: Comparison of Modern Semiempirical Quantum Mechanical Models This table is generated based on comparative data for a wide range of molecules relevant to drug discovery.

| Method Family | Specific Method | Key Strengths |

|---|---|---|

| Neglect of Diatomic Differential Overlap (NDDO) | PM7, PM6-D3H4X | Good performance for intermolecular interactions. nih.gov |

| ODM2 | Performs well for tautomer energy differences. nih.gov |

| Density-Functional Tight-Binding (DFTB) | GFN1-xTB, GFN2-xTB | Good performance for intermolecular interactions; smaller force errors than NDDO models. nih.gov |

Analysis of Charge Transfer and Electronic Transitions

The electronic transitions of trans-N-Hydroxy-4-aminostilbene are critical to its photochemical properties. The presence of both an electron-donating amino group and a hydroxylamino group on the stilbene framework suggests the potential for significant intramolecular charge transfer (ICT) upon photoexcitation.

Computational studies on related trans-4-aminostilbene derivatives reveal that N-phenyl substitution leads to a more distorted structure with a larger charge-transfer character in the fluorescent excited state. nih.gov This substitution also results in a red shift of the absorption and fluorescence spectra. nih.gov Similar analyses for trans-N-Hydroxy-4-aminostilbene would involve calculating the change in electron density distribution between the ground state (S₀) and the first excited singlet state (S₁). This can be visualized using electrostatic potential maps or by quantifying the charge transferred between molecular fragments (e.g., from the amino-substituted phenyl ring to the other). Such calculations are crucial for explaining the fluorescence behavior and photoisomerization quantum yields of the molecule.

Modeling of Reactive Intermediates and Reaction Pathways

Computational modeling is instrumental in identifying the structure and stability of transient reactive intermediates formed during metabolic activation or chemical reactions. For hydroxystilbenes, pulse radiolysis studies have identified intermediates like hydroxycyclohexadienyl and phenoxyl radicals. rsc.org

In the case of trans-N-Hydroxy-4-aminostilbene, metabolic oxidation is expected to generate highly reactive species. The N-hydroxy group is a key functional group in the metabolic activation of many aromatic amines, often leading to the formation of nitrenium ions or nitroxide radicals. Quantum chemical calculations can be used to:

Calculate the energies of different potential intermediates to predict the most likely species.

Model the reaction pathways for their formation and subsequent reactions, for instance, with biological nucleophiles like DNA bases.

Compare the stability and reactivity of intermediates derived from trans-N-Hydroxy-4-aminostilbene with those from its parent compound, trans-4-aminostilbene. Research has shown that metabolites of trans-4-aminostilbene can form adducts with nucleic acids. nih.gov

Prediction of Molecular Interactions and Reactivity Profiles

Predicting how trans-N-Hydroxy-4-aminostilbene interacts with biological macromolecules is a key application of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structure with biological activity.

The development of QSAR models relies on calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For trans-N-Hydroxy-4-aminostilbene, these descriptors could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Topological descriptors: Molecular connectivity indices.

3D descriptors: Molecular volume, surface area.

These descriptors can be used to build models that predict the compound's potential to interact with specific biological targets, such as proteins or enzymes. For example, QSAR models have been developed to screen for chemicals that disrupt the binding of thyroxine to its transport protein, transthyretin, a known target for some stilbene derivatives. uninsubria.it Such models can identify key structural features, like the presence of hydroxylated aromatic rings, that are important for binding affinity. uninsubria.it By calculating the relevant descriptors for trans-N-Hydroxy-4-aminostilbene, its potential activity and reactivity profile can be predicted and prioritized for further experimental testing.

Experimental Research Models and Approaches for Mechanistic Studies

In Vitro Cellular and Subcellular Systems

In vitro models provide controlled environments to investigate specific biochemical pathways and cellular responses without the complexities of a whole organism.

Isolated liver fractions, such as microsomes and S9 homogenates, are fundamental tools for studying the metabolic activation of xenobiotics, including the parent compounds of trans-N-Hydroxy-4-aminostilbene. The S9 fraction, which is the supernatant of a liver homogenate centrifuged at 9,000 x g, contains both microsomal and cytosolic enzymes. nih.gov These preparations from various species, including rats and hamsters, are used to simulate mammalian metabolism. nih.govyoutube.com

The primary role of these systems in the study of aminostilbenes is to facilitate the initial N-hydroxylation step, a critical activation pathway mediated by cytochrome P450 enzymes located in the microsomes. nih.gov Studies have utilized rabbit liver microsomes to investigate the hydroxylation of stilbene (B7821643) structures, demonstrating the capability of these preparations to perform key metabolic reactions observed in vivo. nih.gov Furthermore, liver homogenates are an essential component of bacterial mutagenicity assays, providing the necessary enzymes to convert pro-mutagens into their active, mutagenic forms. nih.govyoutube.com Research suggests that cytosolic enzymes, such as acetyltransferases, may be more significant than microsomal ones in the subsequent activation of N-hydroxy-arylacetamides. nih.gov

Human cell lines offer a more integrated system than subcellular fractions for studying cellular responses, including DNA damage, and for assessing species-specific effects. While direct studies on trans-N-Hydroxy-4-aminostilbene are limited in the specified cell lines, research on analogous aromatic amines provides a relevant framework. For instance, the human mammary cell line MCF-12 has been used to study DNA adduct formation by N-hydroxy derivatives of 2-aminofluorene (B1664046) and 4-aminobiphenyl (B23562). nih.gov In these studies, carcinogen-DNA adducts were detected in the nuclei of the cells, demonstrating that the necessary activation enzymes are present and that these cells are susceptible to damage from such metabolites. nih.gov

Human peripheral blood lymphocytes are another important model, used to assess the impact of reactive compounds on immune cells. For example, studies with 4-hydroxy-2,3-trans-nonenal (B3418751) (4-HNE), a reactive aldehyde from lipid peroxidation, showed that it could dose-dependently decrease the proliferation of human peripheral blood lymphocytes. nih.gov This indicates that such cell systems are valuable for investigating the modulatory effects of reactive metabolites on human T-cell responsivity. nih.gov

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to detect the mutagenic potential of chemical substances. nih.gov The test utilizes various strains of S. typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize their own histidine (his-). youtube.comyoutube.com A positive result, or "reversion," occurs when the test chemical causes a new mutation that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. youtube.com